molecular formula C9H8FNO B1343650 6-fluoro-4-methoxy-1H-indole CAS No. 885521-02-8

6-fluoro-4-methoxy-1H-indole

Cat. No.: B1343650
CAS No.: 885521-02-8
M. Wt: 165.16 g/mol
InChI Key: UTYWJOYRVOVQDB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

6-Fluoro-1H-indole-4-carboxylic acid methyl ester is an indole derivative and a useful building block, used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .

Scientific Research Applications

Antioxidant and Cytotoxic Properties

6-methoxytetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-1H-indole, have been investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant activities and mild toxicity on non-tumorous cell lines. The research suggests that such compounds can be generated via the Maillard reaction and hold potential as antioxidants with safer profiles compared to traditional treatments like 5-fluorouracil and cisplatin (Goh et al., 2015).

Antibacterial and Antioxidant Activities

A novel series of fluoro/methoxy indole analogues was synthesized, showing significant antibacterial and antioxidant activities. The antibacterial activities of these compounds were especially notable against S. epidermidis, S. aureus, and E. coli. Additionally, the antioxidant activity was highlighted, demonstrating the potential of such compounds in treating infections and preventing oxidative stress-related damage (Shaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Research into 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles has shown that compounds bearing amino, methyl, methoxy, hydroxyl, and fluoro groups exhibit better anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the broad application potential of such indole derivatives in treating inflammation and microbial infections while also providing antioxidant benefits (Sravanthi et al., 2015).

Anticancer Properties

Indole derivatives, including those related to this compound, have been explored for their anticancer properties. One study found that certain indole-based compounds interfered with HIV-1 attachment, suggesting potential therapeutic applications in the treatment of HIV (Wang et al., 2009). Another investigation into substituted 2-phenyl-1H-indoles revealed potent antioxidant activity in assays, indicating their potential in cancer prevention and treatment due to their ability to scavenge free radicals (Karaaslan et al., 2013).

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interactions with proteins and enzymes can lead to changes in their activity, influencing various biochemical processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . By altering these cellular processes, this compound can impact cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions . The precise molecular interactions of this compound are crucial for understanding its biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation, leading to the formation of metabolites that may have different biological activities . Understanding the temporal effects of this compound is essential for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Studies on dosage effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells . Understanding the metabolic pathways of this compound is important for elucidating its biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound in specific tissues and organs.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYWJOYRVOVQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646245
Record name 6-Fluoro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-02-8
Record name 6-Fluoro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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